Euojaponine D

Natural Product Chemistry Structural Elucidation Phytochemistry

Researchers requiring compound-specific analytical reference materials for Celastraceae alkaloid dereplication face a critical challenge: wilfordate-containing alkaloids such as Euojaponine D produce a diagnostic m/z 206 fragment ion distinct from evoninoates (m/z 178), precluding substitution with evoninic acid-containing analogs. • ≥98% HPLC purity ensures accurate retention time calibration in HPLC-UV/LC-MS methods. • Characteristic m/z 206 fragment enables unambiguous mass spectrometric confirmation in plant extract and TCM preparation workflows. • Sourced as a purified natural product analytical standard with verified structure (PubChem CID 182899).

Molecular Formula C41H47NO17
Molecular Weight 825.8 g/mol
Cat. No. B13728064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuojaponine D
Molecular FormulaC41H47NO17
Molecular Weight825.8 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20-,28+,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m0/s1
InChIKeyZJRDCQWLAILQHR-BACAMDHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euojaponine D Chemical Identity & Procurement


Euojaponine D (CAS 128397-42-2) is a polyester-type sesquiterpene pyridine alkaloid isolated from the root bark of Euonymus japonica Thunb. (Celastraceae) [1]. It possesses the molecular formula C41H47NO17 and a molecular weight of 825.8 g/mol [2]. First structurally elucidated in 1989 alongside euojaponines F, G, J, and K, Euojaponine D is characterized by a macrocyclic dilactone skeleton in which the dihydro-β-agarofuran sesquiterpene nucleus is diesterified with wilfordic acid as the dibasic acid moiety [1][3]. This distinguishes it from structurally related euojaponines containing evoninic acid [3]. The compound is commercially available as a purified natural product analytical standard (typically ≥98% purity by HPLC) for research use only [4].

Why Euojaponine D Substitution Is Unjustified


In-class sesquiterpene pyridine alkaloids from Celastraceae species cannot be considered interchangeable for procurement without introducing significant experimental confounds. Within the euojaponine series alone, structural divergence in the dibasic acid moiety distinguishes subclasses: Euojaponine D contains wilfordic acid, whereas euojaponines A, C, I, L, and M contain evoninic acid [1][2]. These structural variations alter the macrocyclic lactone architecture and, consequently, the physicochemical and potential biological properties of each compound. Furthermore, mass spectrometric fragmentation patterns for wilfordate-containing alkaloids (m/z 206 diagnostic ion) are distinct from evoninoates (m/z 178) [3], necessitating compound-specific analytical reference materials. The absence of peer-reviewed bioactivity data for Euojaponine D relative to its analogs further precludes any assumption of functional equivalence. Substitution without explicit, quantitative comparative data would compromise assay reproducibility, invalidate structure-activity relationship (SAR) interpretations, and undermine the procurement objective of sourcing a specific, structurally defined natural product.

Euojaponine D Differentiation Evidence


Structural Distinction: Wilfordic vs. Evoninic Acid

Euojaponine D is definitively characterized by the presence of wilfordic acid as its dibasic acid moiety, which forms the macrocyclic diester bridge with the dihydro-β-agarofuran sesquiterpene nucleus. This is in direct contrast to the related euojaponine series (euojaponines A, C, I, L, M), which incorporate evoninic acid instead [1][2]. The structural divergence results in distinct molecular formulas and mass spectrometric behavior. No peer-reviewed quantitative bioactivity data (IC50, MIC, EC50) was identified for Euojaponine D in the primary literature; therefore, procurement differentiation is based on verified structural and analytical specifications.

Natural Product Chemistry Structural Elucidation Phytochemistry

Verified Purity for HPLC Method Validation

Euojaponine D is offered commercially as a purified analytical standard with certified purity of ≥98% as determined by HPLC [1]. This purity threshold meets the minimum requirements for use as a reference material in quantitative analytical methods (e.g., HPLC-UV, LC-MS) for the identification and quantification of wilfordate-type sesquiterpene alkaloids in plant extracts or biological matrices. The compound is isolated from natural sources (Euonymus japonicus), and the purity range reported by vendors spans 99% to 99.8% depending on application requirements .

Analytical Chemistry Quality Control Method Validation

MS Differentiation: Wilfordate vs. Evoninate Alkaloids

Sesquiterpene pyridine alkaloids containing wilfordic acid (such as Euojaponine D) exhibit a characteristic low-mass fragment ion at m/z 206 in mass spectrometric analysis (ESI-MS/MS and GC-MS), which corresponds to the protonated wilfordic acid moiety. In contrast, evoninic acid-containing alkaloids produce a diagnostic ion at m/z 178 [1]. The relative intensity of the m/z 93 fragment ion further distinguishes wilfordates from evoninoates in CAD and EI spectra [1].

Mass Spectrometry Natural Product Dereplication Analytical Method Development

Insecticidal Activity: Class-Level Inference

Sesquiterpene alkaloids from the Celastraceae family, including those isolated from Euonymus japonica, have been reported to possess potent insecticidal activity based on bioassay-guided fractionation studies [1][2]. Notably, the sesquiterpene pyridine alkaloid wilforine—a structural relative also containing the dihydro-β-agarofuran nucleus—exhibits insecticidal activity with LD50 values in the low ppm range against various insect species [3]. However, no species-specific quantitative insecticidal data (LC50, LD50, mortality rates) are currently available in the peer-reviewed literature for Euojaponine D specifically. The following comparison is therefore presented as class-level inference.

Insecticidal Activity Natural Product Pesticide Botanical Insecticide

Cross-Vendor Purity Consistency

Commercial suppliers of Euojaponine D consistently report purity specifications of ≥98% by HPLC, with some vendors offering analytical standard grade material with purity ranging from 99% to 99.8% depending on application requirements [1]. This cross-vendor consistency in purity thresholds provides procurement confidence in the material's suitability as a reference standard.

Procurement Quality Assurance Natural Product Sourcing

Euojaponine D Application Scenarios


Wilfordate Alkaloid Identification Reference

Euojaponine D serves as a validated analytical reference standard for the chromatographic and mass spectrometric identification of wilfordic acid-containing sesquiterpene pyridine alkaloids in plant extracts, traditional medicine preparations, or metabolomics studies. Its ≥98% HPLC purity [1] supports accurate retention time calibration in HPLC-UV and LC-MS methods. The characteristic m/z 206 fragment ion for wilfordates (versus m/z 178 for evoninoates) [2] enables compound-specific mass spectrometric confirmation in dereplication workflows and quality control of Celastraceae-derived botanical materials.

SAR Studies Structural Reference

Euojaponine D provides a structurally defined scaffold for structure-activity relationship (SAR) investigations of Celastraceae sesquiterpene alkaloids. Its wilfordic acid diester macrocyclic architecture [1] distinguishes it from the evoninic acid-containing euojaponines (A, C, I, L, M) [2], making it an essential comparator compound for studies examining how the dibasic acid moiety influences macrocyclic conformation, physicochemical properties, or target binding. Procurement of Euojaponine D alongside its structural analogs enables systematic SAR interrogation.

Internal Standard for Natural Product Screening

In natural product library screening programs targeting Celastraceae-derived compounds, Euojaponine D functions as an internal analytical standard to monitor instrument performance and chromatographic reproducibility across multiple assay plates or analytical runs. Its defined molecular weight (825.8 g/mol) and PubChem-verified structure [1] provide a consistent reference point for quality assurance in high-throughput screening (HTS) campaigns involving structurally related sesquiterpene alkaloids.

Insecticidal Bioassay Candidate

Based on the established class-level insecticidal activity of Celastraceae sesquiterpene alkaloids and the insect-resistant phenotype of the source plant Euonymus japonica [1], Euojaponine D is a candidate for exploratory insecticidal bioassay screening. However, procurement for this application must be accompanied by the explicit recognition that no Euojaponine D-specific LC50 or LD50 data exist in the peer-reviewed literature [2]. Researchers must plan for de novo dose-response characterization against target insect species and should not assume potency based solely on class membership.

Technical Documentation Hub

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